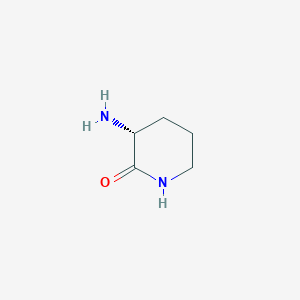

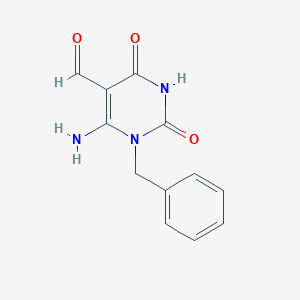

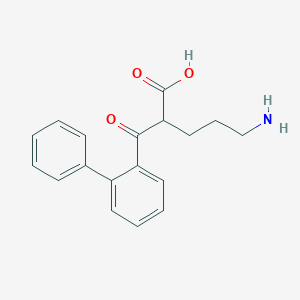

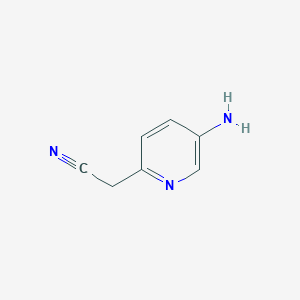

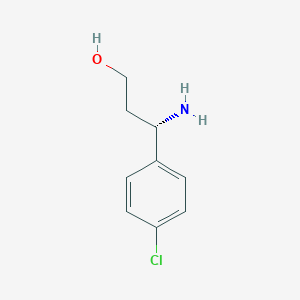

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (6-ABTPC) is a heterocyclic compound belonging to the pyrimidine family. This compound has been studied for its potential applications in many areas of science, including biochemistry and medicine. 6-ABTPC has been found to have several beneficial biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

Synthesis and Chemical Properties

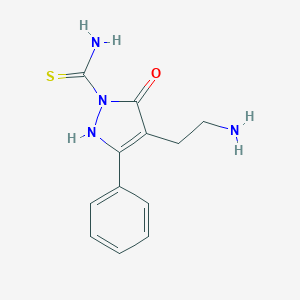

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound that has garnered attention in synthetic chemistry due to its versatile applications, particularly in the synthesis of medicinally relevant heterocyclic compounds. A notable application involves its use in the Biginelli reaction, an efficient method for synthesizing dihydropyrimidinones (DHPMs), compounds with a wide range of biological activities. This compound, due to its functional groups, serves as a key intermediate in the Biginelli synthesis, enabling the formation of DHPMs under eco-friendly conditions, utilizing green solvents like ethyl lactate. The resulting products exhibit potential as enantiospecific agents, with implications for developing novel central nervous system (CNS) acting drugs (Benincá et al., 2020).

Applications in Medicinal Chemistry

In medicinal chemistry, the structural motif of 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is instrumental in the development of novel therapeutic agents. Its incorporation into larger molecular frameworks has led to the synthesis of compounds with significant anti-inflammatory activities. For example, substituted 1,2,3,4-tetrahydropyrimidine derivatives synthesized using this compound have demonstrated potent in vitro anti-inflammatory effects, suggesting their utility in designing new anti-inflammatory drugs (Gondkar et al., 2013).

Role in Environmental Science

Beyond its applications in synthetic and medicinal chemistry, 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde and its derivatives are of interest in environmental science, particularly in the study of organic pollutants. Enzymatic approaches utilizing redox mediators have shown promise in degrading various recalcitrant compounds present in industrial wastewater, highlighting the potential environmental applications of compounds derived from or related to 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (Husain & Husain, 2007).

properties

IUPAC Name |

6-amino-1-benzyl-2,4-dioxopyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-10-9(7-16)11(17)14-12(18)15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYCJRUVWQEMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)